molecular formula C8H11Br2N3 B13247822 N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine

N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine

Cat. No.: B13247822
M. Wt: 309.00 g/mol
InChI Key: NDMTVRDCSGUDLR-UHFFFAOYSA-N
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Description

N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine is a brominated imidazole derivative featuring a cyclopropanamine substituent. Its structure combines a halogenated heterocyclic core (imidazole) with a strained cyclopropane ring, making it a compound of interest in medicinal chemistry and materials science. The cyclopropanamine moiety introduces conformational rigidity and may influence bioavailability or receptor binding.

Properties

Molecular Formula

C8H11Br2N3

Molecular Weight

309.00 g/mol

IUPAC Name

N-[(4,5-dibromo-1-methylimidazol-2-yl)methyl]cyclopropanamine

InChI

InChI=1S/C8H11Br2N3/c1-13-6(4-11-5-2-3-5)12-7(9)8(13)10/h5,11H,2-4H2,1H3

InChI Key

NDMTVRDCSGUDLR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=C1Br)Br)CNC2CC2

Origin of Product

United States

Preparation Methods

Bromination of 1-Methylimidazole

The initial step involves selective bromination of 1-methylimidazole to introduce bromine atoms at the 4 and 5 positions of the imidazole ring. This is typically achieved using bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.

  • Reaction conditions : Controlled temperature (0–25°C) is critical to avoid over-bromination or substitution at undesired positions.
  • Solvent effects : Polar solvents such as acetic acid favor regioselective bromination.
  • Mechanism : Electrophilic aromatic substitution, with regioselectivity influenced by the electron density distribution on the imidazole ring.

Alternative Synthetic Routes

An alternative reported method involves the use of ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) under inert atmosphere to prepare 4,5-dibromo-1-methyl-1H-imidazole from tribrominated precursors. This Grignard reagent-mediated reaction proceeds at room temperature for approximately 2 hours, followed by aqueous workup and purification via silica gel chromatography.

Parameter Typical Conditions Notes
Brominating agent Br₂ or NBS Stoichiometric control required
Solvent Acetic acid, dichloromethane, or THF Solvent choice affects regioselectivity
Temperature 0–25°C Lower temperatures favor selectivity
Reaction time 1–3 hours Monitored by TLC or NMR
Workup Quenching with water, extraction Purification by chromatography
Yield Moderate to high (up to ~80%) Dependent on precise control

Characterization of 4,5-Dibromo-1-methyl-1H-imidazole

  • NMR Spectroscopy : Proton NMR shows characteristic singlets corresponding to the methyl group and aromatic protons shifted downfield due to bromine substitution.
  • Mass Spectrometry : Molecular ion peak at m/z ~239.9 consistent with C₄H₄Br₂N₂.
  • Elemental Analysis : Confirms bromine content and stoichiometry.
  • Purity Assessment : HPLC purity >98% typically achieved.

Coupling with Cyclopropanamine to Form N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine

Synthetic Strategy

Summary Table of Preparation Methods

Step Reagents/Conditions Key Notes Typical Yield
Bromination of 1-methylimidazole Br₂ or NBS in AcOH or DCM, 0–25°C, 1–3 h Regioselective dibromination at C4, C5 70–80%
Grignard reaction alternative EtMgBr in THF, room temp, inert atmosphere, 2 h From tribromo precursors, followed by workup ~70%
Coupling with cyclopropanamine Cyclopropanamine, DMF or DCM, 60–80°C, inert atmosphere Nucleophilic substitution or reductive amination 50–85%

Research Findings and Optimization Insights

  • Regioselectivity Control : Lower temperatures and solvent polarity are critical to achieve selective dibromination without over-substitution or side reactions.
  • Microwave-Assisted Synthesis : Emerging methods using microwave irradiation have demonstrated enhanced yields and reduced reaction times for bromination and coupling steps.
  • Purification Techniques : Silica gel chromatography combined with HPLC analysis ensures high purity of intermediates and final compounds.
  • Stability Considerations : The dibromoimidazole moiety is stable under neutral to slightly basic conditions but prone to debromination under acidic or high-temperature conditions; thus, storage and reaction conditions must be controlled accordingly.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted imidazole derivatives.

    Oxidation Products: Oxidized imidazole derivatives.

    Reduction Products: Reduced imidazole derivatives.

Mechanism of Action

The mechanism of action of N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The cyclopropane ring may also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine, we analyze three structurally related compounds (Table 1) and discuss key differences in reactivity, stability, and applications.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituents (Imidazole/Phenyl) Functional Groups Molecular Weight Key Applications Stability/Reactivity Notes
This compound 4,5-dibromo-1-methylimidazole Cyclopropanamine, Br ~327.9 (calc.) Research (hypothetical: kinase inhibition) High halogen content may increase photodegradation risk
N-[(2-Nitrophenyl)methyl]cyclopropanamine () 2-nitrophenyl Cyclopropanamine, NO₂ 192.2 Laboratory research (unspecified) Nitro group introduces oxidative/reductive sensitivity; stable under recommended storage
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole () 4-nitroimidazole Chloro, hydroxypropyl, NO₂ N/A Pharmaceutical reference standard (e.g., antiparasitic agents) Nitro group critical for prodrug activation; hydrolytically stable

Key Comparative Insights

Halogenation vs. Nitration: The brominated imidazole core in the target compound contrasts with nitro-substituted analogs (e.g., and ). However, nitro groups (as in and ) are redox-active, enabling applications in prodrugs (e.g., metronidazole derivatives) .

Cyclopropane vs. Hydroxypropyl Substituents :

  • The cyclopropanamine group introduces steric strain, which may restrict conformational flexibility compared to the hydroxypropyl chain in . This could impact pharmacokinetics (e.g., metabolic stability or membrane permeability).

No acute toxicity data are available for the target compound, but brominated imidazoles are generally handled with caution due to possible bioaccumulation.

Applications: While the target compound lacks documented applications, nitroimidazoles () are well-established in treating anaerobic infections and protozoal diseases.

Research Findings and Data Gaps

  • Thermodynamic Stability : Cyclopropane rings are prone to ring-opening under acidic conditions, a limitation absent in hydroxypropyl-substituted derivatives ().

Biological Activity

N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine (CAS No. 2091038-76-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8_8H11_{11}Br2_2N3_3, with a molecular weight of approximately 309.00 g/mol. Its structure features a dibrominated imidazole ring, which is associated with various biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds containing imidazole moieties often exhibit:

  • Antimicrobial Activity : Imidazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism and is a target for diabetes management .

Antimicrobial Activity

A study investigating the antimicrobial properties of imidazole derivatives found that compounds similar to this compound exhibited significant inhibitory effects against pathogenic bacteria and fungi. The presence of bromine atoms enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy.

Enzyme Inhibition

Research focusing on α-glucosidase inhibitors revealed that compounds with an imidazole structure can effectively regulate blood glucose levels by inhibiting carbohydrate absorption in the intestines. The IC50_{50} values for these compounds ranged from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM, indicating varying degrees of potency . Molecular docking studies confirmed strong binding interactions between the imidazole derivatives and the enzyme active site.

Study 1: Synthesis and Evaluation

In a recent study published in 2024, researchers synthesized several substituted imidazo[1,2-c]quinazoline derivatives and evaluated their inhibitory effects on α-glucosidase. Among these, compounds similar to this compound demonstrated promising results in lowering glucose levels in vitro .

Study 2: HIV Reverse Transcriptase Inhibition

Another notable study examined the potential of imidazole derivatives as non-nucleoside inhibitors of HIV reverse transcriptase. The synthesized compounds displayed significant inhibitory activity against the enzyme, suggesting that structural modifications can enhance their antiviral properties .

Data Table: Biological Activity Summary

Activity Target IC50_{50} (µM) Reference
AntimicrobialVarious bacteria and fungiVaries
α-Glucosidase InhibitionSaccharomyces cerevisiae50.0 - 268.25
HIV Reverse TranscriptaseHIV virusSignificant inhibition

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